

# physicochemical properties of beta-chamigrene

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## Compound of Interest

Compound Name: *beta-Chamigrene*

Cat. No.: *B1209230*

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An In-depth Technical Guide on the Physicochemical Properties of  $\beta$ -Chamigrene

## Introduction

$\beta$ -Chamigrene is a naturally occurring sesquiterpene characterized by a unique spiro[5.5]undecane bicyclic structure.[1][2] As a member of the chamigrane class of sesquiterpenoids, it is predominantly isolated from marine algae, particularly of the genus *Laurencia*, and has also been identified in terrestrial plants like *Toona calantas* and *Schisandra chinensis*. [3][4][5] The most common stereoisomer found in nature is (-)- $\beta$ -chamigrene.[2] This compound is noted for its distinctive earthy and woody aroma and is of significant interest in natural product chemistry due to its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.[1] Its low solubility in water and high solubility in organic solvents make it suitable for various extraction and formulation processes.[1]

## Physicochemical Properties

The fundamental physicochemical properties of  $\beta$ -chamigrene are summarized below. These properties are crucial for its isolation, characterization, and application in research and development.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	[1][6][7]
Molecular Weight	204.35 g/mol	[3][6][7]
CAS Number	18431-82-8	[6][8][9]
Appearance	-	-
Odor	Earthy, woody	[1]
Boiling Point	273.00 to 274.00 °C at 760.00 mm Hg	[8]
Density (Predicted)	0.89 ± 0.1 g/cm <sup>3</sup>	[9][10]
Refractive Index	1.51100 @ 20.00 °C	[8][9]
Optical Rotation	[α] <sub>20</sub> /D -77±3°, c =1% in chloroform	[11]
Solubility	Soluble in alcohol and organic solvents; Insoluble in water (0.01216 mg/L @ 25 °C est.)	[1][8]
logP (o/w)	6.217 (est)	[8]

## Experimental Protocols

### Isolation of β-Chamigrene from Laurencia Species

This protocol outlines a standard methodology for the extraction, fractionation, and purification of chamigrene sesquiterpenes from marine algae. The process is adapted from established procedures for isolating natural products from Laurencia species.[5]

#### 3.1.1. Materials and Equipment

- Fresh Laurencia species
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

- Methanol (MeOH)
- n-hexane
- Ethyl acetate (EtOAc)
- Blender or grinder
- Large Erlenmeyer flasks
- Ultrasonic bath
- Vacuum filtration apparatus (sintered glass funnel)
- Rotary evaporator
- Silica gel for flash column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel)
- Glass columns for chromatography

### 3.1.2. Methodology

- **Sample Preparation:** Freshly collected algal material is cleaned with seawater to remove debris. The material is then air-dried at room temperature in a well-ventilated space until completely dry, after which it is ground into a fine powder.[5]
- **Solvent Extraction:** 100 g of the dried, powdered algae is macerated in 500 mL of a 1:1 mixture of  $\text{CH}_2\text{Cl}_2$  and MeOH. The mixture is sonicated for 20 minutes. The supernatant is separated from the biomass via vacuum filtration. This extraction process is repeated at least two more times to ensure thorough extraction.[5]
- **Concentration:** The supernatants from all extractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.[5]
- **Chromatographic Fractionation:** The crude extract is pre-adsorbed onto a small amount of silica gel and loaded onto a silica gel flash column. The column is eluted with a stepwise

gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[5]

- Monitoring and Purification: Fractions are collected and monitored by TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v). Fractions containing compounds with similar R<sub>f</sub> values are combined and may require further purification using techniques like preparative HPLC to isolate pure β-chamigrene.[5][12][13]

## Biological Activity Screening: Cytotoxicity MTT Assay

This protocol details a method for evaluating the cytotoxic effects of β-chamigrene derivatives against a cancer cell line, such as KATO-3 human gastric carcinoma cells.[14]

### 3.2.1. Materials and Equipment

- β-Chamigrene dissolved in dimethyl sulfoxide (DMSO)
- KATO-3 cell line
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Sterile 96-well microtiter plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

### 3.2.2. Methodology

- Cell Seeding: KATO-3 cells are seeded into 96-well plates at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of complete medium and incubated for 24 hours to allow for attachment.[14]
- Compound Treatment: Serial dilutions of β-chamigrene are prepared in the culture medium. The final concentration of DMSO should not exceed 0.5%. The medium in the wells is

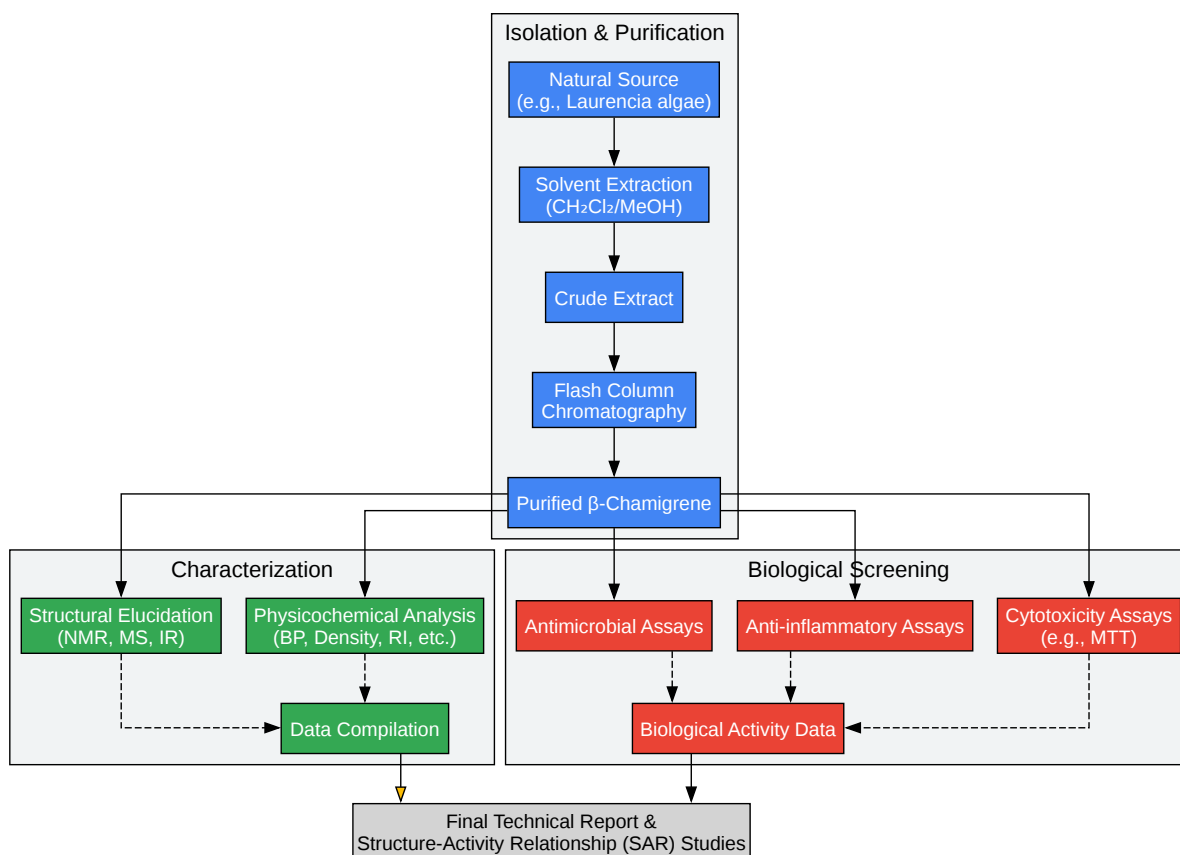
replaced with 100  $\mu$ L of the medium containing the test compound at various concentrations. Vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent) are included.[14]

- Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[14]
- MTT Addition: Following incubation, 10  $\mu$ L of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[14]
- Solubilization and Measurement: The medium is carefully removed, and 100  $\mu$ L of the solubilization solution is added to each well to dissolve the formazan crystals. The absorbance is then measured on a microplate reader at the appropriate wavelength (e.g., 570 nm). The IC<sub>50</sub> value is calculated from the dose-response curve.[14]

## Visualizations

The following diagram illustrates a general workflow for the isolation, characterization, and biological screening of  $\beta$ -chamigrene.

Workflow for  $\beta$ -Chamigrene Isolation and Analysis



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Workflow for  $\beta$ -Chamigrene Isolation and Analysis

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